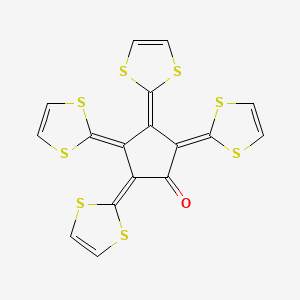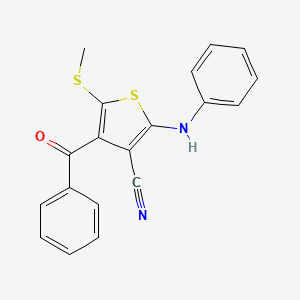
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an anilino group, a benzoyl group, a methylsulfanyl group, and a carbonitrile group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires the presence of a base and is carried out under mild conditions.
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Gewald reaction and Paal–Knorr reaction can be optimized for industrial use by adjusting reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The anilino and benzoyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile involves its interaction with molecular targets through its functional groups. The anilino and benzoyl groups can form hydrogen bonds and π-π interactions with target molecules, while the methylsulfanyl group can participate in hydrophobic interactions. The carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-benzoyl-2-(methylsulfanyl)thiophene-3-carbonitrile
- 4-Amino-5-benzoyl-2-{[(2-methylphenyl)methyl]sulfanyl}thiophene-3-carbonitrile
Uniqueness
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile is unique due to the presence of the anilino group, which distinguishes it from other similar compounds
Eigenschaften
CAS-Nummer |
119091-75-7 |
|---|---|
Molekularformel |
C19H14N2OS2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-anilino-4-benzoyl-5-methylsulfanylthiophene-3-carbonitrile |
InChI |
InChI=1S/C19H14N2OS2/c1-23-19-16(17(22)13-8-4-2-5-9-13)15(12-20)18(24-19)21-14-10-6-3-7-11-14/h2-11,21H,1H3 |
InChI-Schlüssel |
WHQXINYYPGVFIS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=C(S1)NC2=CC=CC=C2)C#N)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)


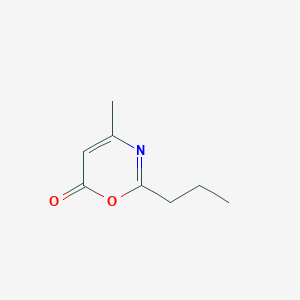
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
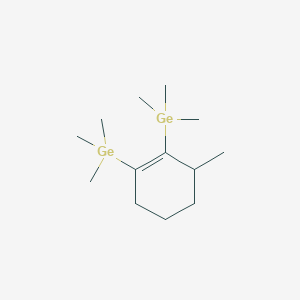
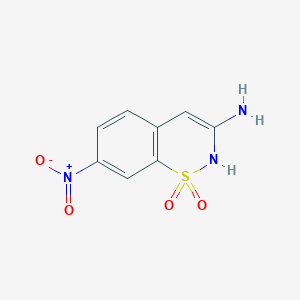
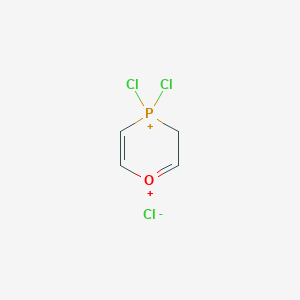

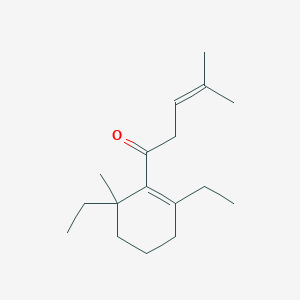

![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
